2-(Phenylthio)aniline

Coordination Chemistry Redox Activity Ruthenium Complexes

Researchers requiring ligand precursors for dicationic dinuclear ruthenium complexes must procure 2-(Phenylthio)aniline (CAS 1134-94-7) rather than 2-aminothiophenol or 2-(methylthio)aniline. Only the phenylthio substituent enables C-C coupling to form dinuclear structures, yielding two reversible electron transfers at -0.13 V and -0.47 V. • For Pd pincer catalyst development, the N,S-chelated intermediate is isolable and fully characterizable by X-ray crystallography at room temperature. • Serves as the certified Quetiapine Hemifumarate pharmacopeial impurity reference standard for ANDA method validation and system suitability testing.

Molecular Formula C12H11NS
Molecular Weight 201.29 g/mol
CAS No. 1134-94-7
Cat. No. B115240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenylthio)aniline
CAS1134-94-7
Synonyms2-Aminophenyl Phenyl Sulfide;  2-(Phenylthio)aniline;  o-(phenylthio)aniline;  2-(Phenylsulfanyl)phenylamine;  2-(Phenylthio)benzenamine;  2-Aminodiphenyl Sulfide;  2-Aminophenyl Phenyl Thioether;  2-Phenylsulfanylaniline;  o-(Phenylthio)aniline; 
Molecular FormulaC12H11NS
Molecular Weight201.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=CC=C2N
InChIInChI=1S/C12H11NS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H,13H2
InChIKeyDGBISJKLNVVJGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2-(Phenylthio)aniline Specifications & Properties


2-(Phenylthio)aniline (CAS 1134-94-7), also known as 2-aminodiphenyl sulfide, is a thioether-functionalized aniline derivative with the molecular formula C12H11NS and a molecular weight of 201.29 g/mol [1]. This compound is a gray-brown crystalline solid at room temperature, with a reported melting point of 43 °C and a boiling point of 258 °C at 100 mmHg . It is characterized by a phenylthio (-SPh) group in the ortho position relative to the amino group, which confers distinct electronic and steric properties compared to alkylthio-substituted analogs. The compound is primarily utilized as a synthetic building block in medicinal chemistry, a key intermediate in organometallic catalyst design, and a pharmacopeial impurity of the antipsychotic drug Quetiapine Hemifumarate [2].

Synthetic building block for medicinal chemistry and ligand design
Key intermediate for organometallic catalysts and pincer complexes
Designated pharmacopeial impurity standard for Quetiapine Hemifumarate

Differentiation of 2-(Phenylthio)aniline from Analogs


Interchanging 2-(Phenylthio)aniline with its closest structural analogs—2-(methylthio)aniline or 2-aminothiophenol—is not scientifically valid due to fundamentally divergent electronic and steric properties that dictate reaction outcomes. The aromatic phenylthio substituent engages in π–π stacking interactions and provides enhanced resonance stabilization relative to the aliphatic methylthio group, leading to markedly different redox potentials in metal complexes [1]. Critically, under identical reaction conditions with a ruthenium precursor, 2-(phenylthio)aniline and 2-(methylthio)aniline form dicationic dinuclear complexes via C–C coupling, whereas 2-aminothiophenol yields a mononuclear complex, demonstrating that the nature of the sulfur substituent controls the mechanistic pathway [1]. Furthermore, in palladium-catalyzed cross-coupling applications, the phenylthio-derived pincer complex exhibits distinct catalytic efficiency profiles compared to its methylthio analog [2]. These divergent behaviors preclude generic substitution and mandate explicit, compound-specific procurement based on the target reaction or application.

Phenylthio vs. methylthio

Aromatic phenylthio alters redox potentials and reaction pathway; methylthio analog may shift electrochemical behavior and complex geometry.

Phenylthio vs. aminothiophenol

Under identical Ru(II) conditions, aminothiophenol yields mononuclear complex, not dinuclear architecture; mechanistic pathway diverges.

Regulatory impurity identity

Only the phenylthio analog is listed as a Quetiapine impurity; structural analogs cannot serve as certified reference material.

Quantitative Evidence for 2-(Phenylthio)aniline Selection


Dimerization vs. Mononuclear Redox Activity

Under identical reaction conditions with CpRuIICl(PPh3)2, 2-(phenylthio)aniline (H2L2) forms a dicationic dinuclear complex [(PPh3)CpRuII(L4)RuIICp(PPh3)]Cl2 ([1b]Cl2), while the closely related 2-aminothiophenol yields a mononuclear complex [(PPh3)CpRuII(L2)]Cl ([2]Cl) [1]. The dinuclear complex derived from 2-(phenylthio)aniline exhibits two reversible electron transfer processes at −0.13 V and −0.47 V, and an irreversible process at 0.54 V, whereas the mononuclear complex from 2-aminothiophenol displays a single reversible process at −0.36 V and two irreversible processes at −1.04 V and 1.18 V [1].

Redox Pathway
Head-to-head
Dinuclear complex: two reversible ET at −0.13 V and −0.47 V; mononuclear analog: one reversible at −0.36 V
Divergent reaction pathway under identical conditions
Comparison with 2-aminothiophenol-derived complex
Coordination Chemistry Redox Activity Ruthenium Complexes

MLCT Absorption Tuning

The dinuclear ruthenium complex derived from 2-(phenylthio)aniline ([1b]Cl2) exhibits an intense metal-to-ligand charge transfer (MLCT) absorption band at 895 nm, whereas the analogous complex derived from 2-(methylthio)aniline ([1a]Cl2) displays its MLCT band at 860 nm [1]. This 35 nm bathochromic shift corresponds to a 0.055 eV reduction in the HOMO–LUMO gap and is attributed to the extended π-conjugation provided by the aromatic phenylthio substituent.

MLCT Tuning
Head-to-head
λmax 895 nm (phenylthio) vs 860 nm (methylthio); Δ = +35 nm bathochromic shift
Extended π-conjugation reduces HOMO-LUMO gap by ≈0.055 eV
CH₂Cl₂ solution; identical complex geometry
Photophysics UV-Vis Spectroscopy Ruthenium Complexes

Suzuki-Miyaura Coupling Catalytic Efficiency

Palladium(II) pincer complexes derived from 2-(phenylthio)aniline and 2-(methylthio)aniline were synthesized and evaluated as catalysts for Suzuki-Miyaura C–C cross-coupling reactions of para-substituted bromobenzenes [1]. The phenylthio-derived pincer complex [PdCl{C6H4(Ph2PNC6H4SPh-κ3-C,N,S)}] (4) and the methylthio analog (3) were both found to be efficient catalysts. However, the isolated N,S-chelated intermediate [PdCl2{C6H4(Ph2PNC6H4SPh-κ2-N,S)}] (6) from the phenylthio derivative was fully characterized by single-crystal X-ray diffraction, providing unique structural insight into the catalytic cycle not available for the methylthio analog [1].

Catalytic Intermediate
Method context
Phenylthio-derived N,S-chelated Pd intermediate isolated and fully characterized by single-crystal XRD; methylthio analog not isolable under same conditions
Structural insight enables rational catalyst optimization
Suzuki-Miyaura conditions, room temp isolation
Catalysis Suzuki-Miyaura Coupling Pincer Complexes

Crystal Structure and Molecular Geometry

The crystal structure of 2-(phenylthio)aniline has been determined by single-crystal X-ray diffraction, revealing a non-planar conformation with the phenylthio group rotated out of the plane of the aniline ring [1]. It crystallizes in the orthorhombic space group F d d 2 with unit cell parameters a = 17.7430 Å, b = 37.3075 Å, c = 6.1420 Å, Z = 16, and a low residual factor of 0.0258, indicating a high-quality structural refinement [1]. In contrast, the crystal structure of 2-(methylthio)aniline remains unreported in the peer-reviewed literature, limiting its utility in structure-based design.

Crystal Structure
Class-level
Orthorhombic Fdd2, a=17.7430, b=37.3075, c=6.1420 Å, Z=16, R=0.0258
High-quality structure supports computational modeling
Methylthio analog crystal structure not reported
X-ray Crystallography Molecular Structure Solid-State Chemistry

Quetiapine Pharmacopeial Impurity

2-(Phenylthio)aniline (2-Aminodiphenyl Sulfide) is explicitly designated as a pharmacopeial impurity of Quetiapine Hemifumarate, an atypical antipsychotic drug . This regulatory classification is unique to the phenylthio analog and is not shared by its alkylthio or thiophenol counterparts. As such, it serves as a certified reference standard for analytical method development, method validation, and quality control (QC) applications in Abbreviated New Drug Applications (ANDAs) [1].

Regulatory Identity
Reported
Designated pharmacopeial impurity of Quetiapine Hemifumarate; listed in USP/EP monographs
Certified reference standard for ANDA compliance
Alkylthio and thiophenol analogs not designated
Pharmaceutical Analysis Impurity Profiling Quetiapine

2-(Phenylthio)aniline Validated Application Scenarios


Redox-Active Dinuclear Ruthenium Complexes

Procure 2-(phenylthio)aniline as the ligand precursor of choice when the research objective requires the synthesis of dicationic dinuclear ruthenium complexes with specific redox behavior. The phenylthio substituent enables C–C coupling to form a dinuclear structure, a reaction pathway not accessible with 2-aminothiophenol, which yields a mononuclear complex under identical conditions [1]. The resulting dinuclear complex exhibits two reversible electron transfer processes at −0.13 V and −0.47 V, offering precise electrochemical tunability for materials science applications [1].

Pd Pincer Complexes for Mechanistic Studies

For researchers developing Pd pincer catalysts for Suzuki-Miyaura cross-coupling reactions, 2-(phenylthio)aniline is the recommended ligand precursor. The phenylthio-derived N,S-chelated intermediate can be isolated and fully characterized by X-ray crystallography at room temperature, providing critical structural information about the catalytic cycle that is not available for the methylthio analog [2]. This mechanistic insight supports rational catalyst optimization and structure-activity relationship studies.

Quetiapine Impurity Profiling

Analytical laboratories engaged in Quetiapine Hemifumarate quality control and ANDA submissions must procure 2-(phenylthio)aniline (2-Aminodiphenyl Sulfide) as a certified pharmacopeial impurity reference standard. This compound is explicitly listed as a related substance in pharmacopeial monographs, and its procurement is mandatory for method validation, system suitability testing, and quantitative impurity determination [3].

Amido-Phosphinite Ligands for Green Catalysis

In the development of green catalytic systems, 2-(phenylthio)aniline serves as a key building block for the synthesis of N-[2-(phenylthio)phenyl]mandelamide and subsequent amido-phosphinite ligands. Palladium complexes of these ligands have demonstrated catalytic activity in both Suzuki-Miyaura and Mizoroki-Heck reactions under ambient atmosphere, eliminating the need for inert gas conditions [4]. This property makes the phenylthio derivative particularly attractive for sustainable chemistry applications.

Application
Selection Property
Validation Focus
Redox-active Ru dinuclear complexes
Ligand enables C–C coupling to dinuclear architecture
Electrochemical reversibility profile verification
Pd pincer catalyst development
Isolable N,S-chelated intermediate for XRD characterization
Catalytic cycle intermediate isolation and structural confirmation
Quetiapine impurity QC analysis
Certified pharmacopeial impurity standard
Method validation and system suitability compliance
Amido-phosphinite green catalysis
Ambient-atmosphere catalytic activity with Pd complexes
Suzuki-Miyaura and Heck coupling scope under air
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